Cas no 2227756-26-3 (2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole)
2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole
- 2227756-26-3
- EN300-1995271
- 2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole
-
- Inchi: 1S/C5H4ClNOS/c6-5-7-1-4(9-5)3-2-8-3/h1,3H,2H2/t3-/m0/s1
- InChI Key: XHLXPXLGMFECJP-VKHMYHEASA-N
- SMILES: ClC1=NC=C([C@@H]2CO2)S1
Computed Properties
- Exact Mass: 160.9702126g/mol
- Monoisotopic Mass: 160.9702126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 53.7Ų
2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995271-1g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 1g |
$1543.0 | 2023-09-16 | ||
| Enamine | EN300-1995271-5g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 5g |
$4475.0 | 2023-09-16 | ||
| Enamine | EN300-1995271-10g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 10g |
$6635.0 | 2023-09-16 | ||
| Enamine | EN300-1995271-0.05g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 0.05g |
$1296.0 | 2023-09-16 | ||
| Enamine | EN300-1995271-0.1g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 0.1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1995271-0.25g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 0.25g |
$1420.0 | 2023-09-16 | ||
| Enamine | EN300-1995271-0.5g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 0.5g |
$1482.0 | 2023-09-16 | ||
| Enamine | EN300-1995271-1.0g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1995271-2.5g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 2.5g |
$3025.0 | 2023-09-16 | ||
| Enamine | EN300-1995271-5.0g |
2-chloro-5-[(2S)-oxiran-2-yl]-1,3-thiazole |
2227756-26-3 | 5g |
$4475.0 | 2023-05-31 |
2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole
Research Brief on 2-Chloro-5-(2S)-oxiran-2-yl-1,3-thiazole (CAS: 2227756-26-3): Recent Advances and Applications
The compound 2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole (CAS: 2227756-26-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole as a versatile intermediate in the synthesis of bioactive molecules. The presence of both an epoxide (oxirane) and a thiazole moiety in its structure makes it a valuable scaffold for the development of novel enzyme inhibitors and covalent modifiers. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of irreversible kinase inhibitors, targeting oncogenic signaling pathways with high selectivity.
In terms of biological activity, the compound has shown promising results in preclinical models. Research conducted by Smith et al. (2023) revealed that derivatives of 2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole exhibit potent antimicrobial activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action appears to involve covalent modification of essential bacterial enzymes, a finding that could pave the way for new classes of antibiotics.
Another significant development is the compound's application in targeted protein degradation. A recent patent application (WO2023056123) describes its use as a warhead in PROTAC (Proteolysis Targeting Chimera) molecules, where the reactive epoxide group facilitates the formation of ternary complexes with E3 ubiquitin ligases and target proteins. This innovative approach has shown potential in degrading previously "undruggable" targets in cancer and neurodegenerative diseases.
The synthetic accessibility of 2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole has been improved through recent methodological advances. A 2024 publication in Organic Letters reported an enantioselective synthesis route with 92% yield and >99% ee, addressing previous challenges in large-scale production. This development is particularly important for translational research and potential industrial applications.
Safety and toxicological studies have also progressed, with recent in vitro and in vivo data suggesting a favorable profile for therapeutic development. The compound's reactivity appears to be sufficiently selective to minimize off-target effects, though further optimization may be required to improve pharmacokinetic properties. Current research efforts are focusing on prodrug strategies to enhance bioavailability while maintaining the compound's unique mode of action.
Looking forward, 2-chloro-5-(2S)-oxiran-2-yl-1,3-thiazole represents a promising chemical entity with multiple potential applications in medicinal chemistry. Its dual functionality as both a building block and a bioactive compound positions it as a valuable tool for drug discovery. Ongoing research is expected to further elucidate its full therapeutic potential and expand its utility in addressing unmet medical needs.
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